2-Deoxy-D-glucose-13C-1

LC-MS/MS Isotope Dilution Metabolic Flux Analysis

Choose 2-Deoxy-D-glucose-13C-1 (CAS 201612-55-7) for unmatched quantitative precision in metabolic and pharmacokinetic studies. Unlike unlabeled 2-DG, this site-specific ¹³C-labeled analog (≥99 atom % at C-1) provides a clean +1 Da mass shift—essential for SIL-IS LC-MS/MS workflows that correct for matrix effects, extraction variability, and ion suppression. It uniquely serves as both glycolytic inhibitor and internal ¹³C tracer, eliminating multi-reagent variability. Produces cleaner NMR spectra with fewer ¹³C-¹³C coupling artifacts than uniformly labeled [U-¹³C]2-DG. Outperforms ¹⁸F-FDG: no radioactive decay, no ionizing radiation, MS-compatible detection, and repeatable hyperpolarized ¹³C NMR measurements. Validated for regulatory bioanalysis requiring ±20% accuracy at ng/mL levels.

Molecular Formula C6H12O5
Molecular Weight 165.15 g/mol
Cat. No. B118126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-D-glucose-13C-1
Synonyms2-Deoxy-D-arabino-hexose-6-13C;  2-Deoxy-D-mannose-6-13C;  2-Deoxyglucose-6-13C;  2-Desoxy-D-glucose-6-13C;  Ba 2758-6-13C;  NSC 15193-6-13C; 
Molecular FormulaC6H12O5
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i3+1
InChIKeyVRYALKFFQXWPIH-VOXXIEBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-glucose-13C-1: Stable Isotope-Labeled Glucose Analog for Quantitative Metabolic Tracing


2-Deoxy-D-glucose-13C-1 (CAS 201612-55-7) is a chemically modified glucose analog in which the C-2 hydroxyl group is replaced by hydrogen and the C-1 carbon is isotopically enriched with carbon-13 (¹³C) at ≥99 atom % isotopic purity . Like its unlabeled parent compound 2-deoxy-D-glucose (2-DG), this analog is taken up by glucose transporters and phosphorylated by hexokinase to form 2-DG-6-phosphate, but cannot undergo further glycolytic metabolism, resulting in intracellular metabolic trapping . The single-site ¹³C labeling at the C-1 position provides a characteristic +1 Da mass shift (M+1) relative to the natural abundance compound, enabling precise differentiation and quantification via mass spectrometry without altering the molecule's biochemical behavior .

Why Unlabeled 2-DG, ¹⁸F-FDG, and ¹⁴C-2-DG Cannot Substitute for 2-Deoxy-D-glucose-13C-1 in Quantitative Analytical Workflows


Generic substitution among glucose analogs fails because each tracer class is optimized for fundamentally different detection modalities and quantification requirements. Unlabeled 2-DG lacks the isotopic signature necessary for MS-based tracer studies or internal standardization. Radiolabeled ¹⁸F-FDG, while clinically valuable for PET imaging, is subject to regulatory constraints, radioactive decay (t₁/₂ ≈ 110 minutes), and cannot provide the molecular specificity of MS-based detection [1]. ¹⁴C-2-DG introduces radioactive waste and safety considerations without offering the mass spectrometric differentiation that ¹³C labeling provides [2]. Critically, the electronegativity differences between fluorine and hydrogen mean that FDG and 2-DG exhibit distinct transport and phosphorylation kinetics, preventing direct quantitative substitution even when detection platforms could be cross-applied [3].

Quantitative Differentiation Evidence: 2-Deoxy-D-glucose-13C-1 Versus Closest Analogs


Analytical Differentiation: Mass Spectrometric Resolution of 2-DG-13C-1 from Unlabeled 2-DG

2-Deoxy-D-glucose-13C-1 provides a +1 Da mass shift (M+1) relative to unlabeled 2-DG, enabling complete baseline chromatographic and mass spectrometric resolution when used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows. The 99 atom % ¹³C isotopic purity ensures minimal signal contribution to the unlabeled analyte channel, a prerequisite for accurate isotope dilution mass spectrometry (IDMS). In contrast, unlabeled 2-DG cannot be distinguished from endogenous or matrix-derived 2-DG in biological samples, while radiolabeled analogs (¹⁸F, ¹⁴C) are not amenable to MS-based detection and quantification [1].

LC-MS/MS Isotope Dilution Metabolic Flux Analysis Quantitative Metabolomics

Comparative Tracer Kinetics: ¹³C-2-DG Versus ¹⁸F-FDG in Glucose Uptake Quantification

Direct comparative studies demonstrate that [U-¹⁴C]2-DG and ¹⁸F-FDG exhibit divergent kinetic behavior despite both being glucose analog tracers. In isolated perfused rat hearts, the uptake ratio of [U-¹⁴C]2-DG to FDG ranged from 0.93±0.09 to 1.31±0.11 across varying metabolic conditions [1]. Furthermore, while both tracers paralleled glucose uptake in the absence of insulin, both significantly underestimated glucose uptake in the presence of insulin, and acute changes in 2-DG uptake during ischemia/reperfusion were detectable only with FDG [1]. 2-Deoxy-D-glucose-13C-1 shares the identical hydrogen-substituted structure (and thus transport/phosphorylation kinetics) with [U-¹⁴C]2-DG but with the added advantage of MS-compatible stable isotope detection .

Myocardial Glucose Uptake Tracer Kinetics GLUT Transporter Hexokinase Phosphorylation

NMR-Based Metabolic Fate Mapping: Site-Specific ¹³C Enrichment Enables Simultaneous Detection of Multiple 2-DG Derivatives

Using [1-¹³C]2-DG, ¹³C-NMR spectroscopy enables simultaneous observation and identification of multiple intracellular derivatives in a single experiment. In S. cerevisiae, the compounds α-DG, β-DG, α-DG6P, β-DG6P, dideoxy-trehalose (DG-DG), and deoxy-trehalose (DG-Glc) were all simultaneously detected and distinguished in the intracellular medium [1]. This site-specific labeling at the C-1 position provides a unique NMR handle that allows researchers to track the metabolic partitioning of 2-DG into distinct phosphorylated and glycosidic products. In contrast, unlabeled 2-DG provides no NMR signal enhancement, and uniformly ¹³C-labeled [U-¹³C]2-DG [2] yields more complex spectra with overlapping multiplets that can complicate the resolution of individual metabolites in complex mixtures.

¹³C-NMR Spectroscopy Metabolic Fate Analysis 2-DG-6-Phosphate Saccharomyces cerevisiae

Quantification of Glycolytic Flux Inhibition: 2-DG Reduces ¹³C Incorporation into Glycolytic Intermediates

In T47D breast cancer cells, treatment with 2-deoxyglucose produced a quantifiable reduction in ¹³C incorporation through glycolysis as measured by LC-MS analysis of phosphate-containing metabolic intermediates [1]. The method used ¹³C-labeled substrates to track relative flux through central carbon metabolism intermediates. This experimental framework—using 2-DG as a glycolytic inhibitor while monitoring ¹³C flux—demonstrates a dual-analytical approach where 2-Deoxy-D-glucose-13C-1 could serve simultaneously as both the inhibitory agent and the isotopically labeled tracer, eliminating the need for separate unlabeled inhibitor and labeled tracer compounds. Unlabeled 2-DG cannot provide the isotopic flux readout, while the ¹³C-labeled glycolytic substrates used in this study (e.g., ¹³C-glucose) track glucose carbon fate but do not directly report on 2-DG uptake and trapping.

Glycolytic Flux LC-MS Breast Cancer Metabolism Metabolic Inhibition

Hyperpolarized ¹³C NMR for Real-Time Monitoring of 2-DG Therapeutic Effects

Hyperpolarized ¹³C nuclear magnetic resonance (NMR) spectroscopy was employed to evaluate the concentration-dependent therapeutic effects of 2-deoxy-D-glucose on glycolytic metabolism in acute myeloblastic leukemic ML-1 cells [1]. Treatment with 2-DG at 2 mM and 5 mM for 24 hours produced significant metabolic alterations detectable by hyperpolarized ¹³C NMR, demonstrating substantial inhibition of glycolytic pathways. This study highlights the unique value of ¹³C-based detection for monitoring 2-DG's pharmacodynamic effects in real time. Unlike PET imaging with ¹⁸F-FDG—which measures tracer uptake but not downstream metabolic consequences—hyperpolarized ¹³C NMR with appropriately labeled 2-DG can directly report on glycolytic flux inhibition. The technique also avoids ionizing radiation exposure, enabling repeated measurements in longitudinal studies [2].

Hyperpolarized ¹³C NMR Acute Myeloid Leukemia Glycolytic Inhibition Therapy Monitoring

Isotopic Enrichment Precision: 99 atom % ¹³C Purity Supports Accurate Isotope Dilution Quantification

2-Deoxy-D-glucose-13C-1 is supplied with a certified isotopic purity of 99 atom % ¹³C . This high isotopic enrichment is critical for isotope dilution mass spectrometry (IDMS) applications, where the accuracy of quantification depends directly on the known isotopic purity of the internal standard. Lower-enrichment ¹³C-labeled compounds (e.g., 98 atom % or below) introduce greater cross-signal contribution to the unlabeled analyte channel, necessitating complex mathematical correction for natural abundance and isotopic impurity [1]. In contrast, uniformly labeled [U-¹³C]2-DG, while useful for certain metabolic tracing applications, introduces a +6 Da mass shift that may place the labeled standard outside the optimal mass range for certain MS platforms and complicates spectral deconvolution when multiple isotopologues are present. The single-site C-1 labeling with 99 atom % enrichment provides the optimal balance of analytical sensitivity (M+1 shift) and minimal cross-channel interference.

Isotopic Purity Isotope Dilution Mass Spectrometry Quantitative Accuracy Method Validation

Optimal Application Scenarios for 2-Deoxy-D-glucose-13C-1 in Research and Industrial Workflows


LC-MS/MS Quantification of 2-DG in Biological Matrices Using Isotope Dilution

Use 2-Deoxy-D-glucose-13C-1 as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of 2-deoxy-D-glucose in plasma, tissue homogenates, or cell lysates via LC-MS/MS. The 99 atom % ¹³C enrichment at the C-1 position provides a clean +1 Da mass shift that corrects for matrix effects, extraction recovery variability, and ionization efficiency fluctuations. This approach is essential for pharmacokinetic studies of 2-DG as a therapeutic agent, where regulatory bioanalytical method validation requires accuracy within ±20% at the ng/mL level [1].

Metabolic Flux Analysis with Combined Inhibition and Tracing

Employ 2-Deoxy-D-glucose-13C-1 as a dual-function reagent in cellular metabolism studies: the compound simultaneously acts as a glycolytic inhibitor (via hexokinase phosphorylation and trapping) and as a ¹³C tracer for monitoring its own uptake and metabolic fate. This eliminates the need for separate unlabeled inhibitor and labeled tracer compounds, reducing experimental variables. The approach is validated by studies showing that 2-DG treatment produces quantifiable reductions in glycolytic flux [2], and that [1-¹³C]2-DG enables simultaneous NMR detection of multiple intracellular derivatives [3].

Hyperpolarized ¹³C NMR for Real-Time Pharmacodynamic Monitoring

Use 2-Deoxy-D-glucose-13C-1 in hyperpolarized ¹³C NMR studies to monitor real-time glycolytic inhibition in cancer cells or tumor models. Unlike ¹⁸F-FDG PET—which provides only a static snapshot of tracer uptake and involves ionizing radiation—hyperpolarized ¹³C NMR with appropriately labeled 2-DG enables repeated, non-invasive measurements of glycolytic flux inhibition over time [4]. This application has been demonstrated in acute myeloid leukemia cells, where 2-DG treatment produced concentration-dependent metabolic alterations detectable by hyperpolarized ¹³C NMR [5].

¹³C-NMR-Based Metabolic Fate Mapping in Microbial and Cellular Systems

Apply 2-Deoxy-D-glucose-13C-1 in ¹³C-NMR spectroscopy studies to simultaneously track and quantify multiple intracellular 2-DG derivatives, including α- and β-anomers of 2-DG, 2-DG-6-phosphate, and trehalose conjugates. The site-specific C-1 labeling provides cleaner spectra with fewer ¹³C-¹³C coupling multiplets compared to uniformly labeled [U-¹³C]2-DG, facilitating unambiguous metabolite identification [3]. This approach is particularly valuable for studying glucose analog metabolism in yeast models and for investigating the metabolic fate of 2-DG in cancer cells exhibiting the Warburg effect.

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